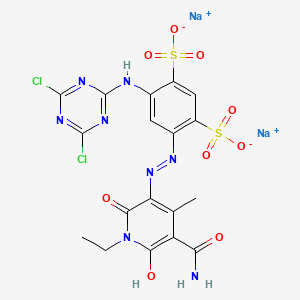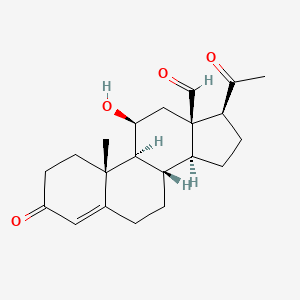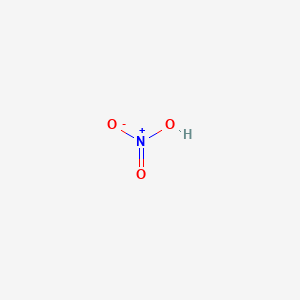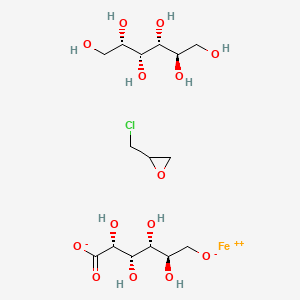
对苯醌,2,5-二氨基-3,6-二氯
描述
p-Benzoquinone, 2,5-diamino-3,6-dichloro-: is an organic compound with the molecular formula C6H4Cl2N2O2 It is a derivative of benzoquinone, characterized by the presence of two amino groups and two chlorine atoms at specific positions on the benzene ring
科学研究应用
Chemistry: p-Benzoquinone, 2,5-diamino-3,6-dichloro- is used as a reagent in organic synthesis, particularly in the preparation of complex quinone derivatives. It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds .
Biology and Medicine: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications .
Industry: In the industrial sector, p-Benzoquinone, 2,5-diamino-3,6-dichloro- is used in the manufacture of polymers, resins, and other materials. Its unique chemical properties make it valuable in the production of high-performance materials .
作用机制
Mode of Action
It’s known that benzoquinone derivatives can undergo redox reactions, which may play a role in their biological activity .
Result of Action
It’s known that benzoquinones can generate reactive oxygen species, which can cause oxidative damage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2,5-diamino-3,6-dichloro-1,4-benzoquinone. For instance, the compound’s solubility and reactivity can be affected by the pH of the environment .
生化分析
Biochemical Properties
p-Benzoquinone, 2,5-diamino-3,6-dichloro- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in redox reactions, where p-Benzoquinone, 2,5-diamino-3,6-dichloro- acts as an electron acceptor. This interaction is essential for the compound’s role in cellular respiration and other metabolic processes. Additionally, p-Benzoquinone, 2,5-diamino-3,6-dichloro- can form hydrogen bonds with amino acids in proteins, influencing their structure and function .
Cellular Effects
The effects of p-Benzoquinone, 2,5-diamino-3,6-dichloro- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, p-Benzoquinone, 2,5-diamino-3,6-dichloro- can activate or inhibit specific signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, p-Benzoquinone, 2,5-diamino-3,6-dichloro- exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, p-Benzoquinone, 2,5-diamino-3,6-dichloro- can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The effects of p-Benzoquinone, 2,5-diamino-3,6-dichloro- change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that p-Benzoquinone, 2,5-diamino-3,6-dichloro- can degrade over time, leading to a decrease in its activity. The compound’s initial effects on cellular function, such as changes in gene expression and metabolism, can persist even after degradation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 2,5-diamino-3,6-dichloro- typically involves the chlorination of p-benzoquinone followed by amination. One common method includes the reaction of p-chloranil with ammonia in the presence of a suitable solvent such as ethyl acetate. The reaction is carried out under controlled conditions to ensure the selective introduction of amino groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing advanced techniques to optimize yield and purity. The use of high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
化学反应分析
Types of Reactions: p-Benzoquinone, 2,5-diamino-3,6-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to hydroquinones.
Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of diaminohydroquinones.
Substitution: Formation of substituted benzoquinones with various functional groups
相似化合物的比较
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use as an oxidizing agent.
2,5-Dichloro-3,6-diamino-1,4-benzoquinone: Similar structure but different substitution pattern.
Uniqueness: p-Benzoquinone, 2,5-diamino-3,6-dichloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2,5-diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-1-3(9)6(12)2(8)4(10)5(1)11/h9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHPOTDBWHTTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192328 | |
| Record name | p-Benzoquinone, 2,5-diamino-3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3908-48-3 | |
| Record name | 2,5-Diamino-3,6-dichloro-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3908-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Benzoquinone, 2,5-diamino-3,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003908483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-p-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Benzoquinone, 2,5-diamino-3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diamino-3,6-dichloro-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)












